For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of ML-SI1
Introduction
ML-SI1 is a synthetic, cell-permeable small molecule that has been identified as an inhibitor of the Transient Receptor Potential Cation Channel, Mucolipin Subfamily (TRPML).[1][2] It is a racemic mixture of inseparable cis-/trans-diastereomers (in a 55:45 ratio).[2][3][4] The primary molecular target of ML-SI1 is TRPML1, a crucial cation channel located in the membrane of late endosomes and lysosomes that mediates the release of calcium (Ca²⁺) and other ions from these organelles.[1][5][6] Due to its inhibitory action on this key cellular process, ML-SI1 serves as a valuable chemical tool for investigating the physiological and pathophysiological roles of TRPML1. Some studies also note a weak inhibitory effect on TRPML2.[3][4] The compound is also known by the name GW405833.[7][8]
Core Mechanism of Action
The fundamental mechanism of action for ML-SI1 is the blockade of the TRPML1 ion channel.[6] TRPML1 channels are essential for regulating lysosomal Ca²⁺ signaling, which in turn governs a wide array of cellular functions including lysosomal biogenesis, autophagy, endolysosomal trafficking, and exocytosis.[1][6][9]
ML-SI1 functions as a non-selective antagonist. Its inhibitory activity is often characterized as "activator-dependent," meaning its blocking effect is typically measured and confirmed in the presence of a TRPML1 agonist, such as the synthetic activator ML-SA1.[3][4][5][10] By binding to the channel, ML-SI1 prevents the efflux of Ca²⁺ from the lysosome into the cytoplasm, thereby inhibiting the downstream signaling cascades that are initiated by lysosomal calcium release.[5]
Signaling Pathways Modulated by ML-SI1
ML-SI1 exerts its cellular effects by intervening in the TRPML1-mediated signaling pathway. TRPML1 activation, whether by endogenous ligands like PI(3,5)P₂ or synthetic agonists, triggers a localized Ca²⁺ release. This Ca²⁺ signal activates the phosphatase calcineurin, which dephosphorylates the Transcription Factor EB (TFEB).[6] Dephosphorylated TFEB then translocates from the cytoplasm to the nucleus, where it promotes the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[5][6] These genes are responsible for lysosomal biogenesis and autophagy. ML-SI1 blocks the initial step of this cascade: Ca²⁺ release.[6]
A common experimental approach to confirm the mechanism of a channel blocker involves demonstrating its ability to prevent activation by a known agonist. In the case of ML-SI1, its inhibitory effect is often validated by first stimulating TRPML1 with the agonist ML-SA1 and then observing the blockade of the expected Ca²⁺ release upon application of ML-SI1.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity and use of ML-SI1.
| Parameter | Value | Context / Cell Type | Reference |
| IC₅₀ | 15 µM | Inhibition of human TRPML1 (hTRPML1) | [1][2][3] |
| Working Concentration | 1.25 µM (24h) | Reduced ROS, Ca²⁺, apoptosis, and autophagy | IPEC-J2 cells |
| Working Concentration | 10 µM | Confirmed inhibitory effect on hTRPML1 | HEK293 cells |
| Working Concentration | 20 µM (2h) | Blocked lysosomal localization changes | Hippocampal neurons |
| Working Concentration | 0 - 100 µM (48h) | Reduced cell viability | PANC1 cells |
| Solubility (In Vitro) | 100 mg/mL (222.53 mM) | In DMSO (requires ultrasonic bath) | [3][4] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.56 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2][3] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.56 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2][3] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.56 mM) | 10% DMSO, 90% Corn Oil | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments involving ML-SI1 are crucial for reproducibility and further investigation.
Fura-2 Based Single-Cell Calcium Imaging
This protocol is used to confirm the inhibitory effect of ML-SI1 on TRPML1-mediated Ca²⁺ flux.[2][3][4]
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Cell Culture: HEK293 cells stably or transiently expressing human TRPML1 (hTRPML1) are cultured on glass coverslips.
-
Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a standard extracellular solution for 30-60 minutes at room temperature or 37°C.
-
Imaging Setup: Coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. Cells are excited at 340 nm and 380 nm, and emission is collected at ~510 nm.
-
Experimental Procedure:
-
Establish a baseline fluorescence ratio in a standard extracellular buffer.
-
Perfuse the cells with a solution containing a TRPML1 agonist (e.g., 10 µM ML-SA1) to induce Ca²⁺ release and record the change in the Fura-2 ratio.
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After a washout period, pre-incubate the cells with ML-SI1 (e.g., 10 µM) for a designated period.
-
While still in the presence of ML-SI1, re-apply the agonist (ML-SA1).
-
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated over time. A successful inhibitory effect is confirmed if the Ca²⁺ spike observed in step 2 is significantly reduced or abolished in step 4.
Cell Viability (MTT) Assay
This protocol measures the effect of ML-SI1 on cell proliferation and viability.[1]
-
Cell Seeding: PANC1 (pancreatic cancer) cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of ML-SI1 (e.g., 0-100 µM). Cells are incubated for a specified duration (e.g., 48 hours).
-
MTT Incubation: After treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium (e.g., 2 mg/mL) is added to each well. The plate is incubated at 37°C in the dark for 3 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, typically DMSO, is added to each well to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Preparation of ML-SI1 for In Vivo Administration
Proper solubilization is critical for animal studies. The following formulations have been reported to yield clear solutions.[2][3]
-
Method 1 (PEG/Tween Formulation):
-
Dissolve ML-SI1 in DMSO to make up 10% of the final volume.
-
Add PEG300 to make up 40% of the final volume.
-
Add Tween-80 to make up 5% of the final volume.
-
Add saline to reach the final desired volume (45%).
-
Mix thoroughly at each step.
-
-
Method 2 (Cyclodextrin Formulation):
-
Dissolve ML-SI1 in DMSO to make up 10% of the final volume.
-
Add a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline to reach the final desired volume (90%).
-
Mix thoroughly.
-
-
Method 3 (Corn Oil Formulation):
-
Dissolve ML-SI1 in DMSO to make up 10% of the final volume.
-
Add corn oil to reach the final desired volume (90%).
-
Mix thoroughly, potentially using sonication to aid dissolution.
-
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW405833 = 98 HPLC, solid 180002-83-9 [sigmaaldrich.com]
- 9. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
